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Compound of Interest

Compound Name:
2-Bromo-5-chloro-1-methyl-3-

nitrobenzene

CAS No.: 631910-13-9

Cat. No.: B6329138

Get Quote

Executive Summary & Compound Identification[1]
Target Analyte: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene CAS Registry Number: 631910-

13-9 Molecular Formula:

Molecular Weight: 250.48 g/mol

This technical guide provides a rigorous structural elucidation framework for 2-Bromo-5-
chloro-1-methyl-3-nitrobenzene. As a poly-substituted aromatic system containing mixed

halogens and a nitro group, this compound presents a unique spectroscopic signature. The

following protocols and data interpretations are designed to serve as a self-validating system,

allowing researchers to distinguish this specific regioisomer from potential synthetic byproducts

(e.g., the 4-nitro or 6-nitro isomers).

Mass Spectrometry (MS): The Isotopic Fingerprint
For halogenated aromatics, Mass Spectrometry is the primary tool for confirming elemental

composition. The interaction between Bromine (
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) and Chlorine (

) creates a distinct isotopic envelope that serves as a definitive confirmation of the halogen
count.

Theoretical Isotope Distribution
The molecular ion (

) will not be a single peak but a cluster. The relative intensities are governed by the natural
abundance of isotopes:

Bromine:

Chlorine:

Predicted Ion Cluster (m/z):

M (249): Contains

and

. (Base Peak relative intensity ~100%)

M+2 (251): Contains (

) AND (

).

Calculated Intensity: High (approx 130-135% of M). This peak combines the contributions

of the heavier Br and the heavier Cl.

M+4 (253): Contains

and

.

Calculated Intensity: Lower (approx 30-35% of M).
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Fragmentation Pathway (EI Source)
Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation.

Loss of

: Aromatic nitro compounds characteristically lose the nitro group to form a phenonium ion.

Loss of Halogens

: Subsequent loss of Cl or Br radicals.

Visualization: MS Fragmentation Logic
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m/z ~124/126
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(Bromotoluene Cation)

- Cl (35/37 Da)

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
under EI-MS.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5]
NMR provides the regiochemical proof required to confirm the positions of the substituents. The

specific challenge here is distinguishing the 3-nitro isomer from other potential isomers (4-nitro

or 6-nitro).

H NMR Analysis (Proton)
Solvent:

or
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Reference: TMS (0.00 ppm)

The molecule has two aromatic protons at positions 4 and 6. Their chemical environment is

distinct due to the shielding/deshielding effects of neighbors.
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Position Proton

Predicted
Shift (

, ppm)

Multiplicity

Coupling
Constant (

)

Assignment
Logic
(Causality)

C-1 2.45 - 2.55 Singlet (s) N/A

Benzylic

methyl.

Slightly

deshielded by

ortho-Br.

C-4 7.60 - 7.75 Doublet (d)

Most

Deshielded.

Located

between two

electron-

withdrawing

groups (

and

). The nitro

group exerts

a strong

deshielding

cone effect.

C-6 7.30 - 7.45 Doublet (d)

Located

between

and

. The methyl

group is

electron-

donating,

shielding this

proton

relative to H4.
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Critical Validation Step: The observation of a meta-coupling constant (~2.0 - 2.5 Hz) between

H4 and H6 is the "Go/No-Go" signal.

If Para-coupling (0-1 Hz) is seen: You likely have the 4-nitro isomer (where protons are

para).

If Ortho-coupling (8 Hz) is seen: You have a different substitution pattern entirely.

C NMR Analysis (Carbon)
Predicted Peaks (Broadband Decoupled):

Methyl Carbon: ~20-23 ppm.

Aromatic C-NO2 (C3): ~148-152 ppm (Deshielded, quaternary).

Aromatic C-Cl (C5): ~130-135 ppm (Quaternary).

Aromatic C-Br (C2): ~115-120 ppm (Quaternary, shielded by heavy atom effect).

Aromatic C-Me (C1): ~138-142 ppm (Quaternary).

Aromatic C-H (C4, C6): ~125-135 ppm (Methine carbons).

Visualization: NMR Assignment Logic

Aromatic Protons

2-Bromo-5-chloro-1-methyl-3-nitrobenzene

H4 Proton
(Between NO2 & Cl)

H6 Proton
(Between Cl & Me)

Meta-Coupling
J ~ 2.2 Hz

NO2 Effect:
Strong Deshielding

Shift > 7.6 ppm

Methyl Effect:
Weak Shielding

Shift < 7.5 ppm
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Click to download full resolution via product page

Figure 2: Logic flow for assigning aromatic protons based on substituent electronic effects.

Infrared Spectroscopy (IR)[1]
IR is used primarily for functional group verification and purity assessment (checking for

hydroxyls or amines which would indicate degradation).

Functional Group
Wavenumber (

)
Mode Notes

Nitro (

)
1530 - 1550 Asymmetric Stretch

Very strong,

characteristic band.

Nitro (

)
1340 - 1360 Symmetric Stretch Strong band.

Aromatic C=C 1450, 1600 Ring Stretch
Typical benzene

backbone vibrations.

C-H (Aromatic) 3050 - 3100 Stretch
Weak intensity, above

3000.

C-H (Methyl) 2920 - 2980 Stretch
Weak intensity, below

3000.

C-Cl / C-Br 600 - 800 Stretch

Fingerprint region.

Useful for comparison

with standard.

Experimental Protocols
To ensure data integrity (Trustworthiness), follow these standardized preparation methods.

NMR Sample Preparation
Mass: Weigh 5-10 mg of the solid compound.
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Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS.

Note: If solubility is poor, use

, but expect solvent peaks at 2.50 ppm (which may overlap with the methyl signal of the
compound).

is preferred to separate the compound's methyl peak (~2.5 ppm) from the solvent.

Filtration: If the solution is cloudy, filter through a small glass wool plug into the NMR tube to

improve shimming and resolution.

GC-MS Analysis Protocol
Dilution: Prepare a 100 ppm solution in Dichloromethane (DCM) or Methanol.

Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

Method:

Injector: 250°C, Split mode (20:1).

Oven: Start at 60°C (hold 1 min)

Ramp 20°C/min to 280°C

Hold 5 min.

MS Source: EI mode (70 eV), scan range 40-400 m/z.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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